molecular formula C20H18N2O4S B2705897 butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1207023-06-0

butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No.: B2705897
CAS No.: 1207023-06-0
M. Wt: 382.43
InChI Key: PIZIRQAAVCGLBE-UHFFFAOYSA-N
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Description

Butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a chemical compound known for its complex structure and diverse applications in various scientific fields. This compound features a benzothiadiazine ring, which is a notable scaffold in medicinal chemistry due to its biological activities .

Preparation Methods

The synthesis of butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves multiple steps, starting with the formation of the benzothiadiazine ring. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of materials science, pharmaceuticals, and organic synthesis. In materials science, it is used as a building block for the synthesis of advanced materials. In pharmaceuticals, it serves as a lead compound for the development of new drugs due to its biological activities. In organic synthesis, it is utilized as an intermediate for the preparation of various complex molecules.

Mechanism of Action

The mechanism of action of butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring is known to modulate various biological activities, including antimicrobial, antiviral, and anticancer effects. The compound exerts its effects by binding to specific receptors or enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can be compared with other benzothiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide. While these compounds share a common scaffold, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

butyl 4-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-3-12-26-20(23)15-8-10-16(11-9-15)22-14-17(13-21)27(24,25)19-7-5-4-6-18(19)22/h4-11,14H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZIRQAAVCGLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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